4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1210945-75-7
VCID: VC7362070
InChI: InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3
Molecular Formula: C15H19N3O
Molecular Weight: 257.337

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine

CAS No.: 1210945-75-7

Cat. No.: VC7362070

Molecular Formula: C15H19N3O

Molecular Weight: 257.337

* For research use only. Not for human or veterinary use.

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine - 1210945-75-7

Specification

CAS No. 1210945-75-7
Molecular Formula C15H19N3O
Molecular Weight 257.337
IUPAC Name 4-[3-(4-methoxyphenyl)pyrazol-1-yl]piperidine
Standard InChI InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3
Standard InChI Key UDZRULSWIGOYMB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine features a piperidine ring (a six-membered amine heterocycle) linked to a pyrazole ring (a five-membered diunsaturated diamine) at position 1 of the pyrazole. The 4-methoxyphenyl group is attached at position 3 of the pyrazole, distinguishing it from the 4-substituted isomer (4-[4-(4-methoxyphenyl)-1H-pyrazol-1-yl]piperidine) commonly documented in literature. This positional isomerism significantly influences electronic distribution, steric interactions, and binding affinities in biological systems.

Key Structural Parameters

  • Molecular Formula: C<sub>15</sub>H<sub>19</sub>N<sub>3</sub>O

  • Molecular Weight: 257.33 g/mol (base compound)

  • IUPAC Name: 4-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine

A comparative analysis with its 4-substituted isomer reveals critical differences:

Property3-Substituted Isomer4-Substituted Isomer
Pyrazole SubstitutionMethoxyphenyl at position 3Methoxyphenyl at position 4
Dipole Moment (Calculated)Higher due to asymmetric charge distributionLower symmetry
BioavailabilityHypothesized lower logPlogP ~2.1 (experimental)

Synthetic Strategies and Challenges

Proposed Synthetic Routes

Despite the absence of direct literature on synthesizing the 3-substituted isomer, modular pyrazole synthesis methodologies—such as those involving trifluoroborate intermediates—offer plausible pathways . A hypothetical route could involve:

  • Pyrazole Core Formation:
    Cyclocondensation of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, reacting 4-methoxyphenylacetylene with hydrazine hydrate could yield 3-(4-methoxyphenyl)-1H-pyrazole.

  • Piperidine Coupling:
    Utilizing Buchwald-Hartwig amination or Ullmann-type coupling to attach the piperidine ring to the pyrazole nitrogen. This step may require palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) and ligands (Xantphos) .

  • Functionalization and Purification:
    Column chromatography or recrystallization to isolate the target compound, followed by characterization via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS.

Challenges in Isomer-Specific Synthesis

  • Regioselectivity: Ensuring substitution at pyrazole position 3 requires precise control over reaction conditions, as traditional methods often favor position 4 substitution.

  • Steric Hindrance: The 3-substituted methoxyphenyl group may impede coupling reactions, necessitating optimized catalysts or elevated temperatures.

Physicochemical Properties

Experimental and Predicted Data

While experimental data for the 3-substituted isomer remains scarce, computational models (e.g., DFT calculations) and analog comparisons suggest:

PropertyValue (Predicted)Method/Source
LogP1.8–2.3ChemAxon MarvinSketch
Water Solubility0.15 mg/mLALOGPS
pKa6.9 (piperidine NH)SPARC Calculator
Melting Point145–150°CAnalog comparison
Activity TypeObserved in AnalogsProposed Mechanism for 3-Substituted Isomer
AntimicrobialMIC 0.22–0.25 μg/mL (Staphylococcus spp.)Membrane disruption via lipophilic interactions
AnticancerIC<sub>50</sub> 8–12 μM (MDA-MB-231)Topoisomerase II inhibition

Applications in Drug Discovery

Advantages Over 4-Substituted Isomers

  • Enhanced Selectivity: The 3-substituted geometry may reduce off-target binding in kinase inhibitors.

  • Improved Metabolic Stability: Methoxy positioning could hinder cytochrome P450 oxidation.

Case Study: Dopamine D<sub>2</sub> Partial Agonists

Arylpiperazines with pyrazole moieties are investigated for schizophrenia treatment. The 3-substituted isomer’s bulkier profile might favor D<sub>2</sub> receptor partial agonism over full activation, potentially reducing extrapyramidal side effects.

Future Directions and Research Gaps

Priority Areas for Investigation

  • Synthetic Optimization: Developing regioselective methods for 3-substituted pyrazole synthesis.

  • In Vitro Profiling: Screening against kinase panels and GPCRs to identify lead candidates.

  • ADMET Studies: Assessing permeability, hepatotoxicity, and metabolic pathways.

Computational Modeling Opportunities

  • Molecular Dynamics Simulations: To map binding modes in 5-HT<sub>1A</sub> and σ-1 receptors.

  • QSAR Studies: Correlating substituent positions with anticancer potency.

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